molecular formula C20H23NO4 B2977235 (2,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone CAS No. 1209162-74-2

(2,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone

Cat. No.: B2977235
CAS No.: 1209162-74-2
M. Wt: 341.407
InChI Key: BEULTYDSAHURFF-UHFFFAOYSA-N
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Description

The compound "(2,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone" belongs to a class of pyrrolidinyl methanones featuring substituted aryl groups. The 2,4-dimethoxyphenyl and 3-(4-methoxyphenyl) substituents on the pyrrolidine ring distinguish it from simpler analogs, influencing its electronic properties, solubility, and binding interactions.

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-23-16-6-4-14(5-7-16)15-10-11-21(13-15)20(22)18-9-8-17(24-2)12-19(18)25-3/h4-9,12,15H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEULTYDSAHURFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine. The reaction is carried out in N,N-dimethylformamide at 40°C for several hours until completion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Features

The compound’s core consists of a pyrrolidine ring substituted with two distinct aryl groups: a 2,4-dimethoxyphenyl moiety and a 3-(4-methoxyphenyl) group. Below is a comparison with structurally related methanone derivatives:

Compound Name Substituents on Pyrrolidine Key Structural Differences Molecular Formula (MW)
(2,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone 2,4-Dimethoxyphenyl, 3-(4-methoxyphenyl) Two methoxy-substituted aryl groups C₂₀H₂₂NO₄ (≈340.4 g/mol)*
(4-Methoxyphenyl)(pyrrolidin-1-yl)methanone (7b) 4-Methoxyphenyl Single methoxyphenyl substituent C₁₂H₁₅NO₂ (205.25 g/mol)
(4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone Piperidin-3-ylmethoxy phenyl Piperidine substituent instead of aryl group C₁₈H₂₆N₂O₂ (302.42 g/mol)
(3,5-Dimethoxyphenyl)(3-{[6-(morpholin-4-yl)pyrimidin-4-yl]oxy}pyrrolidin-1-yl)methanone 3,5-Dimethoxyphenyl, pyrimidine-morpholine Pyrimidine-morpholine hybrid substituent C₂₄H₂₈N₄O₄ (436.51 g/mol)

*Estimated based on structural similarity to compounds in .

Key Observations :

  • Substituent Complexity : The target compound’s dual methoxy-substituted aryl groups enhance electron-donating effects compared to single-substituted analogs like 7b . This may increase lipophilicity and influence receptor binding.

Pharmacological and Physicochemical Properties

  • Receptor Binding: Pyrrolidinyl methanones are known to modulate central nervous system receptors. For example, ADX47273 (a pyrrolidine derivative) acts as a positive allosteric modulator of metabotropic glutamate receptors . The target compound’s dual methoxy groups may enhance affinity for hydrophobic binding pockets.
  • NMR Data : Analog 7b exhibits characteristic ¹H-NMR peaks at δ 3.85 (s, 3H, OCH₃) and δ 7.45–7.55 (aryl protons) . The target compound would show split methoxy peaks (2,4-disubstitution) and complex pyrrolidine coupling.

Biological Activity

The compound (2,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular structure of the compound can be represented by the following characteristics:

Property Details
Molecular Formula C20H23N O4
Molecular Weight 341.41 g/mol
LogP 2.7975
Polar Surface Area 39.48 Ų
Hydrogen Bond Acceptors 5

The compound features a pyrrolidine moiety linked to a dimethoxyphenyl group, which is crucial for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, analogues with similar structures have shown significant antiproliferative effects against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer (MCF-7) cells. The mechanism often involves apoptosis induction through mitochondrial pathways and inhibition of tubulin polymerization .

Anticonvulsant Activity

Compounds with similar structural features have also been investigated for their anticonvulsant properties. In particular, modifications in the phenyl substituents have been linked to enhanced efficacy in reducing seizure activity in animal models . The structure-activity relationship (SAR) studies suggest that electron-donating groups at specific positions on the phenyl ring enhance activity.

Antimicrobial Activity

There is emerging evidence that compounds related to this compound exhibit antimicrobial properties. For example, derivatives have shown effective inhibition against multi-drug resistant bacterial strains with minimum inhibitory concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL . The presence of methoxy groups appears to play a significant role in enhancing antimicrobial efficacy.

Case Studies

  • Anticancer Efficacy
    • A study demonstrated that a related compound induced apoptosis in HT-29 colon cancer cells via caspase activation. The compound significantly reduced tumor growth in xenograft models, suggesting its potential as an antitumor agent .
  • Anticonvulsant Testing
    • In a controlled study using PTZ-induced seizure models, a derivative of the compound exhibited dose-dependent anticonvulsant effects, achieving over 90% protection at optimal doses .

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